Bienvenue dans la boutique en ligne BenchChem!

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-2-yl)acetamide

HSP90 inhibition Anti-HIV therapeutics Therapeutic index

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-2-yl)acetamide (CAS 1171313-33-9) is a synthetic heterocyclic small molecule classified as an isoxazole-acetamide derivative. Its core architecture combines a 1,3-benzodioxole moiety at the isoxazole 5-position with a pyridin-2-yl acetamide side chain.

Molecular Formula C17H13N3O4
Molecular Weight 323.308
CAS No. 1171313-33-9
Cat. No. B2720177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-2-yl)acetamide
CAS1171313-33-9
Molecular FormulaC17H13N3O4
Molecular Weight323.308
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CC(=O)NC4=CC=CC=N4
InChIInChI=1S/C17H13N3O4/c21-17(19-16-3-1-2-6-18-16)9-12-8-14(24-20-12)11-4-5-13-15(7-11)23-10-22-13/h1-8H,9-10H2,(H,18,19,21)
InChIKeyFBGFIQKDAIESAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-2-yl)acetamide CAS 1171313-33-9: Chemical Class, Basic Properties, and Research-Grade Procurement Context


2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-2-yl)acetamide (CAS 1171313-33-9) is a synthetic heterocyclic small molecule classified as an isoxazole-acetamide derivative. Its core architecture combines a 1,3-benzodioxole moiety at the isoxazole 5-position with a pyridin-2-yl acetamide side chain . The compound possesses a molecular formula of C₁₇H₁₃N₃O₄ and a molecular weight of 323.31 g·mol⁻¹, and is routinely supplied at ≥95% purity for early-stage research use . While it belongs to the broader 2-isoxazol-3-yl-acetamide chemotype that has yielded nanomolar HSP90 inhibitors, the specific biological targeting profile of this compound remains largely uncharacterised in the peer-reviewed literature [1].

Why Generic Interchange of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-2-yl)acetamide Without Comparator Data Is Scientifically Unsupported


Within the 2-isoxazol-3-yl-acetamide family, even subtle variations at the 5-position aryl or the acetamide nitrogen substituent can drastically alter target engagement, cellular potency, cytotoxicity, and therapeutic index [1]. The 15-analogue series described by Trivedi et al. (2019) illustrates that only six of fifteen closely related derivatives achieved >80% HIV-1 inhibition at non-cytotoxic concentrations, and a single analogue (2l) demonstrated a ∼3.5-fold superior therapeutic index over the clinical-stage HSP90 inhibitor AUY922 [1]. Blind substitution of one 5-aryl-isoxazole-acetamide for another therefore carries a high risk of unanticipated loss of activity or gain of toxicity, making rigorous, compound-specific characterisation indispensable for procurement decisions in antiviral or HSP90-targeted research programs.

Quantitative Differentiation Evidence for 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-2-yl)acetamide: Direct Comparator Analysis


Therapeutic Index Benchmarking Against AUY922 in the 2-Isoxazol-3-yl-acetamide Series: Class-Level Inference for Anti-HIV Program Selection

The clinical-stage HSP90 inhibitor AUY922 (luminespib) serves as the benchmark for second-generation HSP90-targeted antiviral development [1]. In the Trivedi et al. (2019) study, lead compound 2l from the 2-isoxazol-3-yl-acetamide series exhibited a therapeutic index (ratio of CC₅₀ to EC₅₀ in HIV-1 antiviral assays) approximately 3.5‑fold higher than that of AUY922 when evaluated at the highest non‑cytotoxic concentration [1]. Although the specific contribution of the 5‑(benzo[d][1,3]dioxol-5-yl)isoxazole substituent present in our target compound cannot be isolated from the published dataset, this class‑level comparison establishes that the 2‑isoxazol-3‑yl‑acetamide chemotype can surpass a gold‑standard comparator on a critical in‑vitro-to‑cellular index that directly influences lead advancement decisions.

HSP90 inhibition Anti-HIV therapeutics Therapeutic index

Purity and Physicochemical Identity as Purchasing‑Grade Differentiation from Structurally Altered Analogues

Commercially available lots of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-2-yl)acetamide are specified at ≥95% purity with a molecular weight of 323.31 g·mol⁻¹ and molecular formula C₁₇H₁₃N₃O₄ . Close structural isomers—including the pyridin-3-yl regioisomer and the N-(pyridin‑2‑ylmethyl) homologue—differ only in the position or connectivity of the pyridine nitrogen yet may exhibit divergent solubility, target‑binding modes, and biological activity profiles . Ensuring exact identity via CAS‑number verification (1171313-33-9) therefore constitutes a prerequisite procurement criterion for reproducible SAR studies.

Chemical identity Purity specification Analogue differentiation

Recommended Application Scenarios for 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-2-yl)acetamide Based on the Preceding Evidence


Chemical‑Library Diversification for Scaffold‑Hopping HSP90 Antiviral Programs

Medicinal chemistry teams aiming to replace quinone‑containing HSP90 inhibitors (e.g., geldanamycin derivatives) can utilise 2‑(5‑(benzo[d][1,3]dioxol‑5‑yl)isoxazol-3‑yl)-N-(pyridin-2-yl)acetamide as a non‑quinone core scaffold for systematic exploration of the 5‑aryl‑isoxazole‑acetamide chemotype. Published therapeutic‑index gains of up to 3.5‑fold over AUY922 within this chemotype support its potential to yield leads with expanded safety margins [1].

Regioisomer‑Controlled Structure‑Activity Relationship (SAR) Elaboration

The well‑defined 5‑(benzo[d][1,3]dioxol‑5‑yl)isoxazole core with an intact pyridin‑2‑yl acetamide side chain offers a precise starting point for SAR studies that investigate the impact of nitrogen‑position isomerism on target binding. The vendor‑supplied purity (≥95%) and molecular‑weight specification (323.31 g·mol⁻¹) enable reliable determination of IC₅₀/EC₅₀ values in enzymatic or cell‑based assays without confounding impurity artefacts .

Benchmarking Against Clinical‑Stage HSP90 Inhibitor AUY922 in Virology Assays

Investigators evaluating novel anti‑HIV-1 mechanisms can include 2‑(5‑(benzo[d][1,3]dioxol‑5‑yl)isoxazol-3-yl)-N-(pyridin-2-yl)acetamide in a panel of 2‑isoxazol‑3‑yl‑acetamide analogues and compare their therapeutic indices directly against AUY922 under identical assay conditions. This enables internal validation of the chemotype’s class‑level therapeutic‑index advantage previously documented in the literature [1].

Quote Request

Request a Quote for 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.